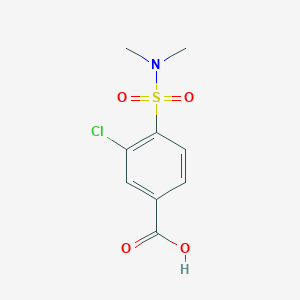

3-Chloro-4-(dimethylsulfamoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-(dimethylsulfamoyl)benzoic acid is a chemical compound with the molecular formula C9H10ClNO4S . It has a molecular weight of 263.7 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I found.Scientific Research Applications

Anion Recognition and Selectivity

The study of 4-(N,N-Dimethylamino)benzoic acid demonstrates its application in anion recognition, showing high affinity and selectivity towards divalent anions over monovalent ones due to the basicity and charge density of guest anions. This suggests potential uses of structurally related compounds, like 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, in sensing or separating specific anions in environmental or analytical chemistry applications (X. Hou & K. Kobiro, 2006).

Thermodynamic Studies

Research on carboxylic acids in dimethyl sulfoxide provides valuable calorimetric data that can help understand the solution and ionization behavior of various benzoic acid derivatives, including potentially this compound. These thermodynamic insights are crucial for designing and optimizing chemical reactions and processes (R. Benoit, C. Louis, & M. Frechette, 1990).

Synthesis and Catalysis

The catalytic use of chlorosulfonic acid for synthesizing benzimidazoles underlines the importance of specific reagents and conditions in facilitating chemical transformations. This knowledge can be applied to synthesize related compounds, optimizing conditions for reactivity and selectivity, and potentially exploring the synthesis or modification of this compound for various applications (N. V. Shitole et al., 2016).

Polymer Science Applications

Studies on the synthesis of polymers and copolymers using benzoic acid derivatives illustrate the compound's role in developing materials with specific properties, such as thermal stability or liquid crystallinity. These applications hint at the potential utility of this compound in material science, particularly in creating novel polymeric materials with tailored properties for industrial, medical, or technological applications (Martin G. Mayershofer, †. A. Oskar Nuyken, & M. Buchmeiser, 2006).

Safety and Hazards

The safety information available indicates that 3-Chloro-4-(dimethylsulfamoyl)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-chloro-4-(dimethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWFVTGGBLXXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2969114.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2969115.png)

![7-Fluoro-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2969118.png)

![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)

![7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2969123.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2969124.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969134.png)